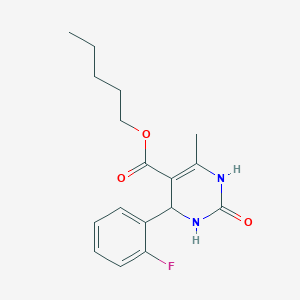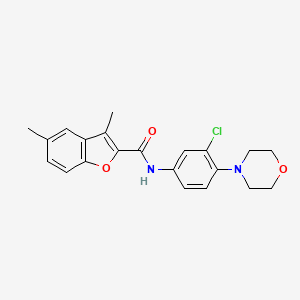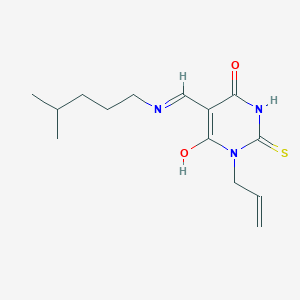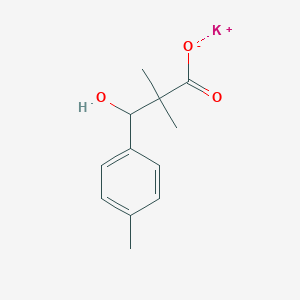![molecular formula C20H19N3O B4921173 3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo[7]annulene-2,4-dicarbonitrile](/img/structure/B4921173.png)
3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo[7]annulene-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo7annulene-2,4-dicarbonitrile is a complex organic compound with a unique structure that includes an amino group, a methoxyphenyl group, and a tetrahydrobenzoannulene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo7annulene-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrobenzoannulene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino and Methoxyphenyl Groups: This step often involves nucleophilic substitution reactions where the amino and methoxyphenyl groups are introduced to the core structure.
Formation of the Dicarbonitrile Groups: This can be done through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo7annulene-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学研究应用
3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo7annulene-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo7annulene-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxyphenyl groups play a crucial role in binding to these targets, while the tetrahydrobenzoannulene core provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile: Similar structure but with a dihydrophenanthrene core.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl and amino group but differs in the core structure.
Uniqueness
3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo7annulene-2,4-dicarbonitrile is unique due to its tetrahydrobenzoannulene core, which provides distinct chemical properties and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
属性
IUPAC Name |
3-amino-1-(4-methoxyphenyl)-7,8,9,9a-tetrahydro-6H-benzo[7]annulene-2,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-24-14-9-7-13(8-10-14)19-16-6-4-2-3-5-15(16)17(11-21)20(23)18(19)12-22/h5,7-10,16H,2-4,6,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPWHDHPUQPNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C3=CCCCCC32)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino]benzamide](/img/structure/B4921094.png)
![2-(2-Chloro-6-fluorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one](/img/structure/B4921105.png)
![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)

![2-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-4,6-diiodophenol](/img/structure/B4921131.png)
![1,3-dioxo-N-(2-phenylphenyl)-2-[4-[(2-phenylphenyl)carbamoyl]phenyl]isoindole-5-carboxamide](/img/structure/B4921148.png)

![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)

![2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4921168.png)
![2-methoxy-N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4921170.png)
![N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)

![1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4921187.png)
